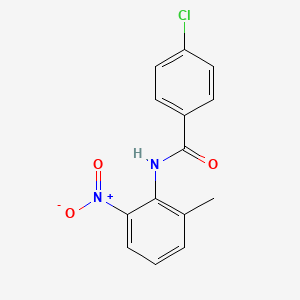
4-chloro-N-(2-methyl-6-nitrophenyl)benzamide
Description
4-chloro-N-(2-methyl-6-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O3. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzamide core substituted with a chloro group, a nitro group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C14H11ClN2O3 |
|---|---|
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
4-chloro-N-(2-methyl-6-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-12(17(19)20)13(9)16-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,18) |
Clé InChI |
DLQIYSJYGYQJDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-6-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-6-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(2-methyl-6-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 4-chloro-N-(2-methyl-6-aminophenyl)benzamide.
Oxidation: Formation of 4-chloro-N-(2-carboxy-6-nitrophenyl)benzamide.
Applications De Recherche Scientifique
4-chloro-N-(2-methyl-6-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-methyl-6-nitrophenyl)benzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The chloro and methyl groups can also influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
4-chloro-N-(2-methyl-6-nitrophenyl)benzamide can be compared with other benzamide derivatives, such as:
4-chloro-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but different position of the nitro group, leading to different chemical and biological properties.
4-chloro-N-(2-methyl-6-aminophenyl)benzamide: Reduced form of the nitro compound, with different reactivity and potential biological activities.
4-chloro-N-(2-carboxy-6-nitrophenyl)benzamide: Oxidized form of the methyl compound, with different solubility and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


